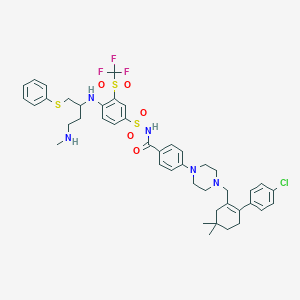

Desmorpholinyl ABT-263-NH-Me

Beschreibung

Eigenschaften

Molekularformel |

C44H51ClF3N5O5S3 |

|---|---|

Molekulargewicht |

918.6 g/mol |

IUPAC-Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |

InChI-Schlüssel |

CNTHZPROCQHGOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Desmorpholinyl ABT-263-NH-Me wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von Desmorpholinyl Navitoclax mit einem CRBN-Liganden für die E3-Ubiquitinligase umfassen. Dieser Prozess umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und die Verwendung verschiedener Reagenzien und Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion von Desmorpholinyl ABT-263-NH-Me folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in spezialisierten Einrichtungen hergestellt, die mit modernen chemischen Syntheseanlagen ausgestattet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desmorpholinyl ABT-263-NH-Me unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur und Eigenschaften der Verbindung zu verändern.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen bestimmter funktioneller Gruppen innerhalb des Moleküls durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Desmorpholinyl ABT-263-NH-Me verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit Desmorpholinyl ABT-263-NH-Me gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate und Analoga der ursprünglichen Verbindung umfassen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Desmorpholinyl ABT-263-NH-Me übt seine Wirkung aus, indem es mit hoher Affinität an mehrere anti-apoptotische Bcl-2-Familienproteine bindet, darunter Bcl-xL, Bcl-2 und Bcl-w. Diese Bindung stört die Sequestrierung von pro-apoptotischen Proteinen, was zur Induktion von Apoptose in Zielzellen führt. Der Wirkmechanismus der Verbindung beinhaltet die Hemmung dieser anti-apoptotischen Proteine, wodurch der Zelltod in Krebszellen gefördert wird.

Wirkmechanismus

Desmorpholinyl ABT-263-NH-Me exerts its effects by binding with high affinity to multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, and Bcl-w. This binding disrupts the sequestration of pro-apoptotic proteins, leading to the induction of apoptosis in target cells. The compound’s mechanism of action involves the inhibition of these anti-apoptotic proteins, thereby promoting cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Navitoclax (ABT-263): Ein Bcl-2-Inhibitor, der in seiner Wirkung Desmorpholinyl ABT-263-NH-Me ähnelt, der in der Krebsforschung und -behandlung eingesetzt wird.

Einzigartigkeit

Desmorpholinyl ABT-263-NH-Me ist einzigartig in seiner Fähigkeit, bei der Synthese von PROTAC BCL-XL-Degradern eingesetzt zu werden, die hochspezifisch und effektiv bei der gezielten Attackierung und Degradierung von Bcl-xL-Proteinen sind. Diese Spezifität und Wirksamkeit machen es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Q & A

Q. What is the primary mechanism of action of Desmorpholinyl ABT-263-NH-Me in apoptosis regulation?

Desmorpholinyl ABT-263-NH-Me functions as a selective Bcl-xL inhibitor, disrupting the interaction between Bcl-xL and pro-apoptotic proteins (e.g., Bax, Bak). This inhibition destabilizes mitochondrial outer membrane integrity, leading to cytochrome c release and caspase activation, which drives apoptosis . Researchers should validate Bcl-xL specificity using siRNA knockdown or knockout models to rule off-target effects.

Q. How is Desmorpholinyl ABT-263-NH-Me utilized in PROTAC design for BCL-XL degradation?

The compound serves as a warhead in PROTAC synthesis by conjugating with a CRBN E3 ligase ligand (e.g., pomalidomide derivative) via a linker. This ternary complex recruits BCL-XL to the ubiquitin-proteasome system, enabling its degradation. Key parameters include optimizing linker length (e.g., PEG-based spacers) and molar ratios (1:1–1:3 warhead-to-ligand) to enhance degradation efficiency .

Q. What are the recommended storage conditions for Desmorpholinyl ABT-263-NH-Me to ensure stability?

Lyophilized powder should be stored at -20°C for up to 2 years. Solutions in DMSO or PBS require storage at -80°C for ≤1 year. Avoid freeze-thaw cycles >3×; validate stability via HPLC or LC-MS after prolonged storage .

Advanced Research Questions

Q. What experimental strategies are recommended to optimize BCL-XL degradation efficiency using Desmorpholinyl ABT-263-NH-Me-based PROTACs?

- Linker Optimization : Test hydrophilic (e.g., PEG) vs. rigid (e.g., piperazine) linkers to balance solubility and target engagement.

- Titration Studies : Use dose-response curves (0.1–10 µM) to identify DC₅₀ (degradation concentration) and assess hook effects at high concentrations.

- Cell Line Selection : Prioritize models with high CRBN expression (e.g., MM.1S myeloma) and low endogenous BCL-xL ubiquitination .

Q. How should researchers address discrepancies in apoptotic response data across cancer cell models treated with Desmorpholinyl ABT-263-NH-Me?

- Control Experiments : Include BH3-mimetic controls (e.g., ABT-199) to isolate Bcl-xL-specific effects.

- Orthogonal Assays : Combine flow cytometry (Annexin V/PI) with caspase-3/7 activity assays to confirm apoptosis.

- Microenvironmental Factors : Assess hypoxia (via HIF-1α inhibitors) or stromal interactions, which may modulate BCL-xL dependency .

Q. What analytical methods are critical for characterizing Desmorpholinyl ABT-263-NH-Me during PROTAC synthesis and validation?

- Structural Confirmation : Use HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR to verify warhead-ligand conjugation.

- Degradation Specificity : Perform immunoblotting for BCL-XL and parallel targets (e.g., BCL-2, MCL-1) to rule out collateral effects.

- Binding Affinity : Utilize SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify BCL-XL-PROTAC interactions .

Methodological Considerations

Q. How can researchers resolve contradictions in PROTAC-mediated BCL-XL degradation efficacy between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure PROTAC plasma half-life and tissue penetration (e.g., tumor vs. liver) using LC-MS/MS.

- Proteasome Inhibition : Co-administer bortezomib in vivo to confirm ubiquitin-proteasome dependency.

- Tumor Microenvironment Mimicry : Use 3D spheroid co-cultures with fibroblasts to simulate in vivo resistance mechanisms .

Q. What statistical practices are essential when reporting Desmorpholinyl ABT-263-NH-Me efficacy data?

- Precision Reporting : Express IC₅₀ values to two significant figures (e.g., 0.18 µM) unless instrumentation warrants higher precision .

- Significance Criteria : Define statistical thresholds a priori (e.g., p < 0.05 via two-tailed t-test) and adjust for multiple comparisons (e.g., Bonferroni correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.